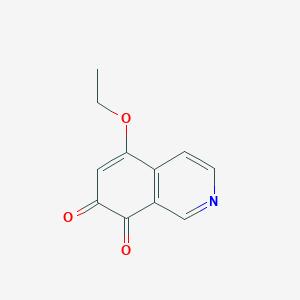
5-Ethoxyisoquinoline-7,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxyisoquinoline-7,8-dione is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as 5-EIQD and has a molecular formula of C11H9NO3. 5-EIQD is a derivative of isoquinoline and is a yellow crystalline powder that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 5-EIQD is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 5-EIQD has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. In addition, 5-EIQD has been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-EIQD in lab experiments is that it is relatively easy to synthesize and is readily available. It is also stable under normal laboratory conditions. However, one limitation of using 5-EIQD is that it is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 5-EIQD. One area of interest is in the development of new cancer therapies. Further studies are needed to fully understand the mechanism of action of 5-EIQD and to determine its efficacy as a cancer treatment. In addition, studies are needed to investigate the potential use of 5-EIQD in other areas of research, such as inflammation and neurodegenerative diseases.
Synthesemethoden
The synthesis of 5-EIQD involves the reaction of ethyl 3-oxo-3-phenylpropanoate with 2-nitrobenzaldehyde in the presence of a base. The resulting product is then reduced to yield 5-EIQD. This synthesis method has been well-established and has been used in numerous studies.
Wissenschaftliche Forschungsanwendungen
5-EIQD has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that 5-EIQD has anti-cancer properties and can induce apoptosis (programmed cell death) in cancer cells. This makes it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
138223-22-0 |
|---|---|
Produktname |
5-Ethoxyisoquinoline-7,8-dione |
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
5-ethoxyisoquinoline-7,8-dione |
InChI |
InChI=1S/C11H9NO3/c1-2-15-10-5-9(13)11(14)8-6-12-4-3-7(8)10/h3-6H,2H2,1H3 |
InChI-Schlüssel |
OLFMIYKIUFUDCQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)C(=O)C2=C1C=CN=C2 |
Kanonische SMILES |
CCOC1=CC(=O)C(=O)C2=C1C=CN=C2 |
Synonyme |
7,8-Isoquinolinedione,5-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



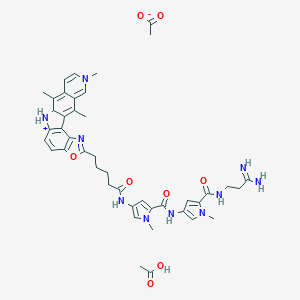
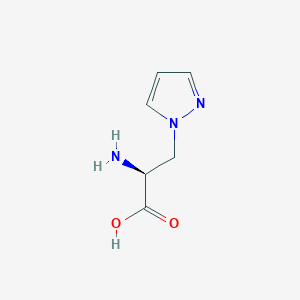
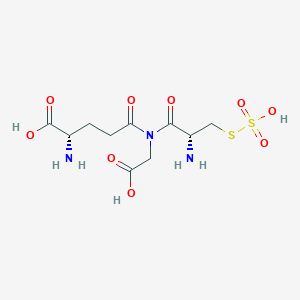
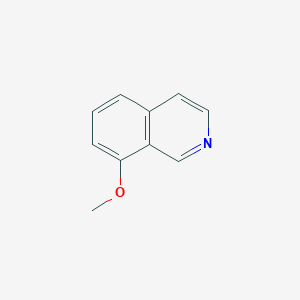
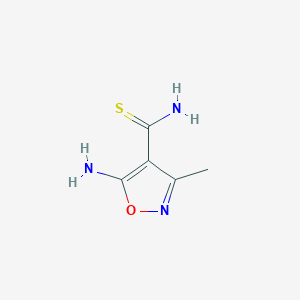
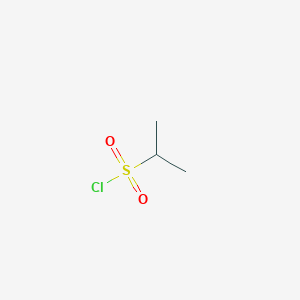
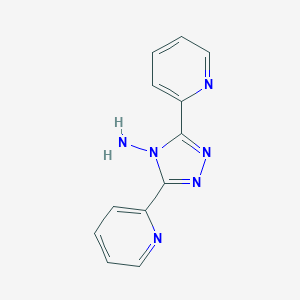
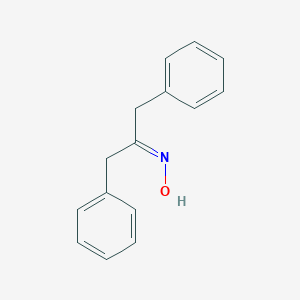
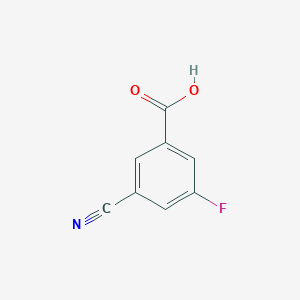

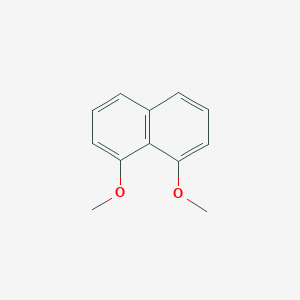

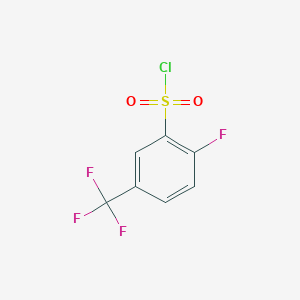
![1-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B155766.png)